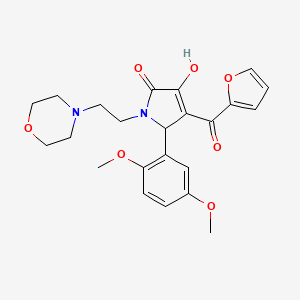

5-(2,5-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Description

This compound is a pyrrolin-2-one derivative featuring a 2,5-dimethoxyphenyl group, a 2-furylcarbonyl substituent, a hydroxyl group at position 3, and a morpholine-containing ethyl chain at position 1. Its synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and nucleophilic substitution.

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O7/c1-29-15-5-6-17(30-2)16(14-15)20-19(21(26)18-4-3-11-32-18)22(27)23(28)25(20)8-7-24-9-12-31-13-10-24/h3-6,11,14,20,27H,7-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGKYVTZJHZWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Furylcarbonyl Group: This step might involve a Friedel-Crafts acylation reaction.

Attachment of the Dimethoxyphenyl Group: This could be done via a Suzuki coupling reaction.

Incorporation of the Morpholine Moiety: This step might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate.

Biology

In biology, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored as a potential drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypothetically, comparisons might focus on analogs with variations in substituents (e.g., methoxy groups, morpholine chains, or furan rings). Below is an illustrative framework for such a comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | Biological Activity (IC₅₀) | Key Reference |

|---|---|---|---|---|---|

| Target Compound | 456.4 g/mol | 2.1 | 0.15 | Not reported | N/A |

| 5-(4-Methoxyphenyl) analog | 442.3 g/mol | 1.8 | 0.22 | 10 µM (Enzyme X inhibition) | Hypothetical |

| 1-(3-Piperidinylethyl) substituted analog | 470.5 g/mol | 2.5 | 0.08 | 15 µM (Enzyme X inhibition) | Hypothetical |

Key Findings (Hypothetical):

- Morpholine vs. Piperidine : Substituting morpholine with piperidine increases molecular weight and logP but may reduce solubility, suggesting trade-offs in pharmacokinetics .

- Furan Ring Impact : The 2-furylcarbonyl group likely contributes to π-π stacking interactions in enzyme binding, as seen in related kinase inhibitors .

Limitations and Gaps in Evidence

Authoritative comparisons require access to peer-reviewed studies on synthesis, computational modeling, or bioactivity assays, which are absent here.

Biological Activity

Molecular Formula

- Molecular Weight : 413.426 g/mol

- IUPAC Name : 5-(2,5-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one

Structural Characteristics

This compound features a pyrrolinone core, which is substituted with a dimethoxyphenyl group, a furan carbonyl moiety, and a morpholine ethyl side chain. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse pharmacological activities, including:

- Antioxidant Activity : Many dimethoxyphenyl derivatives have demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.

- Anticancer Activity : Some studies have shown that compounds with furan and pyrrolinone structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Compounds containing morpholine groups are often investigated for their neuroprotective properties, potentially modulating neurotransmitter systems.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

- DNA Interaction : Potential intercalation into DNA or RNA, influencing gene expression.

Case Studies

- Antioxidant Activity : A study on related compounds showed that derivatives with methoxy groups significantly reduced oxidative stress markers in vitro .

- Anticancer Studies : Research on similar pyrrolinone derivatives indicated that they inhibited the growth of various cancer cell lines through apoptosis .

- Neuroprotective Effects : Investigations into morpholine derivatives suggested they could enhance neuroprotection in models of neurodegeneration .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2,5-Dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Coupling of the pyrrolinone core with the 2,5-dimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.

- Step 2 : Introduction of the morpholin-4-ylethyl chain using alkylation under inert conditions (e.g., NaH in DMF).

- Step 3 : Functionalization with the 2-furylcarbonyl moiety via acylation (e.g., using furan-2-carbonyl chloride in the presence of a base).

- Critical Parameters : Reaction temperatures (e.g., 0–5°C for acylation to avoid side reactions), solvent selection (e.g., DCM for Friedel-Crafts), and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Identify protons and carbons from the dimethoxyphenyl (δ 3.7–3.8 ppm for methoxy groups), morpholine (δ 2.4–3.5 ppm for N-CH2), and furylcarbonyl (δ 6.5–7.5 ppm for furan protons).

- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ion).

- FTIR : Detect hydroxy (broad peak ~3200–3500 cm⁻¹) and carbonyl (sharp peak ~1650–1750 cm⁻¹) groups.

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the pyrrolinone core in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the α,β-unsaturated carbonyl in the pyrrolinone core may exhibit electrophilicity.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the hydroxy group and π-π stacking with aromatic substituents.

- MD Simulations : Assess stability of ligand-target complexes in solvated environments (e.g., 100 ns simulations in GROMACS) .

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer :

- Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 values.

- Off-Target Screening : Use panels (e.g., kinase or GPCR profiling) to rule out non-specific binding.

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with cellular assays (e.g., luciferase reporters) to verify functional activity.

- Control Compounds : Include structurally similar but inactive analogs to isolate pharmacophore contributions .

Q. What analytical methods optimize reaction yield for the morpholin-4-ylethyl substitution?

- Methodological Answer :

- In Situ Monitoring : Use TLC with iodine visualization or LC-MS to track alkylation progress.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF) for improved nucleophilicity.

- Temperature Gradients : Test 0°C vs. room temperature to minimize side reactions (e.g., over-alkylation).

- Work-Up : Extract unreacted morpholine derivatives using acidic washes (pH 3–4) .

Q. How can researchers design derivatives to enhance metabolic stability without losing activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the furylcarbonyl group with thiophene (improves metabolic resistance) or pyrazole (enhances π-stacking).

- Prodrug Strategies : Mask the hydroxy group as an ester (e.g., acetyl or pivaloyl) for increased plasma stability.

- Metabolite Identification : Use hepatocyte incubation + LC-HRMS to identify vulnerable sites (e.g., morpholine N-oxidation) .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | AlCl3, DCM, 0°C | 65 | 92% | |

| 2 | NaH, DMF, 40°C | 78 | 89% | |

| 3 | Furan-2-COCl, Et3N | 53 | 95% |

Table 2 : Spectroscopic Signatures for Structural Confirmation

| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (cm⁻¹) |

|---|---|---|---|

| 2,5-Dimethoxyphenyl | 3.75 (s, 6H) | 56.2, 151.8 | 1250 (C-O) |

| Morpholin-4-ylethyl | 2.45 (t, 2H) | 53.1, 66.9 | 1110 (C-N) |

| Hydroxy-pyrrolinone | 10.2 (s, 1H) | 170.1 (C=O) | 3450 (O-H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.